

# "2-[(Dimethylamino)methyl]benzonitrile" CAS number and synonyms

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-[(Dimethylamino)methyl]benzonitrile

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An In-Depth Technical Guide to **2-[(Dimethylamino)methyl]benzonitrile** for Advanced Research

## Abstract

This technical guide provides a comprehensive overview of **2-[(Dimethylamino)methyl]benzonitrile**, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. As a bifunctional molecule, it incorporates both a reactive nitrile group and a tertiary amine, making it a valuable building block for constructing complex molecular architectures. This document details its chemical identity, physicochemical properties, a validated synthetic protocol, and its emerging role in the development of novel therapeutic agents. It is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this compound for their work.

## Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational to reproducible scientific research. **2-[(Dimethylamino)methyl]benzonitrile** is registered under a specific CAS number and is known by several synonyms in commercial and academic literature.

CAS Number: 53369-76-9[1][2][3][4][5]

## Synonyms:

- o-Dimethylaminomethyl-benzonitril[1]
- 2-(dimethylaminomethyl)benzonitrile[1][2]
- o-dimethylaminomethylbenzonitrile[1]
- N,N-Dimethyl-2-cyanobenzylamine[1]
- (2-cyanobenzyl)-dimethyl-ammonium[3]
- (2-cyanophenyl)methyl-dimethylazanium[3]

## Molecular Structure:

- Molecular Formula: C<sub>10</sub>H<sub>12</sub>N<sub>2</sub>[1][2][4]
- SMILES: CN(C)Cc1ccccc1C#N[2]
- InChI Key: LCBWEMRQKBKAEN-UHFFFAOYSA-N[1]

## Physicochemical and Safety Data

Understanding the physical properties and safety profile of **2-[(Dimethylamino)methyl]benzonitrile** is critical for its proper handling, storage, and application in experimental design. The following table summarizes key quantitative data.

Property	Value	Source(s)
Molecular Weight	160.22 g/mol	[2][4]
Appearance	Crystals	[6]
Density	1.02 g/cm <sup>3</sup>	[1]
Boiling Point	239 °C	[1]
Flash Point	84.1 °C	[1]
Storage Temperature	2-8 °C, Sealed in dry conditions	[2]

## Safety and Handling Profile

As a laboratory chemical, appropriate precautions must be taken. The compound is classified with the following hazards:

- GHS Pictogram: GHS07 (Exclamation mark)[2]
- Hazard Statements:
  - H302: Harmful if swallowed[2][7]
  - H315: Causes skin irritation[2][7]
  - H319: Causes serious eye irritation[2][7]
  - H335: May cause respiratory irritation[2]
- Precautionary Measures:
  - Prevention: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[8][9]
  - Storage: Store in a well-ventilated, secure place with the container tightly closed.[8][9]

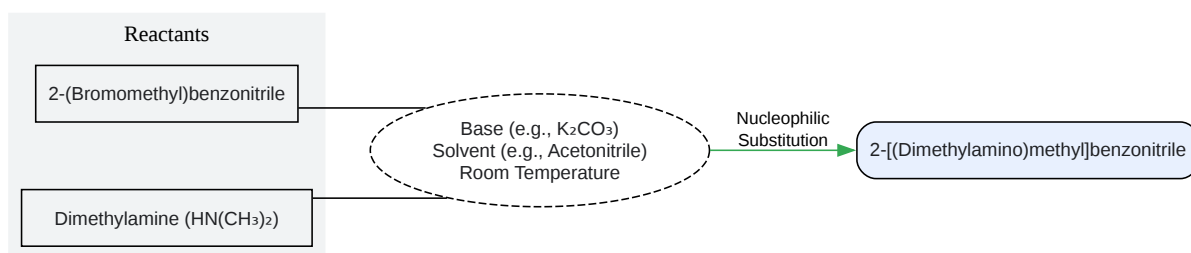
- Disposal: Dispose of contents and container to an approved waste disposal facility.[8]

## Synthesis and Mechanism

The synthesis of **2-[(Dimethylamino)methyl]benzonitrile** is typically achieved via a nucleophilic substitution reaction. The causality behind this choice is the high reactivity of benzylic halides and the strong nucleophilicity of secondary amines like dimethylamine. This approach is efficient and provides a high yield of the desired product.

## General Synthetic Workflow

The diagram below illustrates the standard synthetic pathway.



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Caption: Synthetic pathway for **2-[(Dimethylamino)methyl]benzonitrile**.

## Detailed Experimental Protocol: Synthesis

This protocol describes a robust method for the laboratory-scale synthesis of the title compound. The choice of potassium carbonate as the base is strategic; it is strong enough to deprotonate any ammonium salt formed in situ but mild enough to prevent side reactions with the nitrile group. Acetonitrile is selected as the solvent for its ability to dissolve both the organic starting material and the amine, as well as its suitable boiling point for workup.

- Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-(bromomethyl)benzonitrile (1.0 eq).

- **Dissolution:** Add anhydrous acetonitrile to dissolve the starting material completely.
- **Addition of Base:** Add anhydrous potassium carbonate (2.5 eq) to the solution. This acts as a scavenger for the HBr byproduct.
- **Addition of Amine:** Cool the mixture to 0 °C in an ice bath. Slowly add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise over 30 minutes. The exothermic nature of the reaction necessitates slow addition and cooling to maintain control.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:**
  - Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
  - Concentrate the filtrate under reduced pressure to remove the solvent.
  - Redissolve the resulting crude oil in dichloromethane and wash with water (3x) to remove any remaining salts and excess amine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- **Purification:** The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure **2-[(Dimethylamino)methyl]benzonitrile** as a crystalline solid.

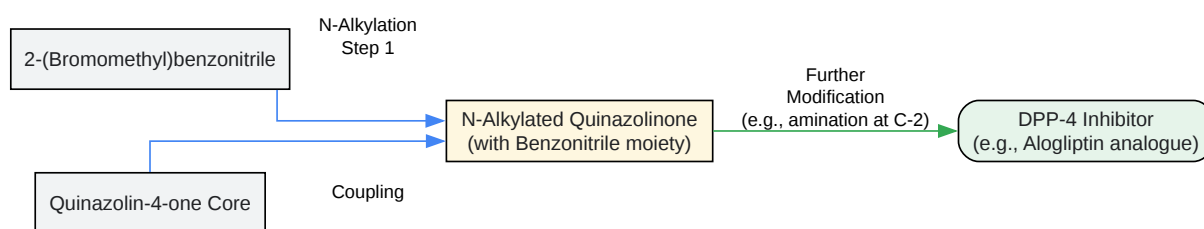
## Applications in Drug Discovery and Medicinal Chemistry

The true value of **2-[(Dimethylamino)methyl]benzonitrile** lies in its role as a versatile scaffold in medicinal chemistry. The benzonitrile moiety is a well-established pharmacophore and bioisostere, while the dimethylaminomethyl group provides a basic handle for salt formation, improving solubility and allowing for key interactions with biological targets.<sup>[10]</sup>

## Key Intermediate in DPP-4 Inhibitor Synthesis

A significant application is in the synthesis of novel quinazolin-4-one derivatives that act as inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for the treatment of type 2 diabetes.[11] In this context, **2-[(Dimethylamino)methyl]benzonitrile** serves as a key building block for the N-3 position of the quinazolinone core. The nitrile group often occupies a key pocket (S1) in the enzyme's active site, forming crucial hydrogen bonds.[11]

The workflow below illustrates the integration of a related structural unit into a final drug candidate.



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Caption: Role as a building block in DPP-4 inhibitor synthesis.[11]

## Broader Context: Privileged Scaffolds

The dimethylamine (DMA) pharmacophore is found in numerous FDA-approved drugs, where it often contributes to target binding and improved pharmacokinetic properties.[12] Similarly, the benzonitrile group is recognized as a privileged structure in medicinal chemistry, appearing in compounds developed for oncology and virology.[10][13] The combination of these two motifs in a single, readily available building block makes **2-[(Dimethylamino)methyl]benzonitrile** a compound of high strategic importance for discovery programs.

## Conclusion

**2-[(Dimethylamino)methyl]benzonitrile** (CAS: 53369-76-9) is more than a simple organic chemical; it is an enabling tool for advanced chemical synthesis and drug development. Its well-defined properties, straightforward synthesis, and proven utility as a key intermediate

underscore its value to the scientific community. This guide has provided the core technical information required for its effective and safe utilization in a research setting, empowering scientists to leverage its unique structural features in the pursuit of novel chemical entities and therapeutics.

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Email: [info@benchchem.com](mailto:info@benchchem.com)